Cas no 2172621-41-7 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)

2-{4-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-2-メチルブト-2-エンアミドキシ}-3-メトキシプロパン酸は、Fmoc保護基を有する高純度のアミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。本化合物は、安定したFmoc基を有することで選択的な脱保護が可能であり、固相ペプチド合成(SPPS)における効率的なカップリング反応を実現します。また、メトキシ基を有するため溶解性が向上し、有機溶媒中での取り扱いが容易です。高純度かつ正確な分子設計により、複雑なペプチド鎖の構築に適しており、医薬品開発や生化学研究分野での応用が期待されます。

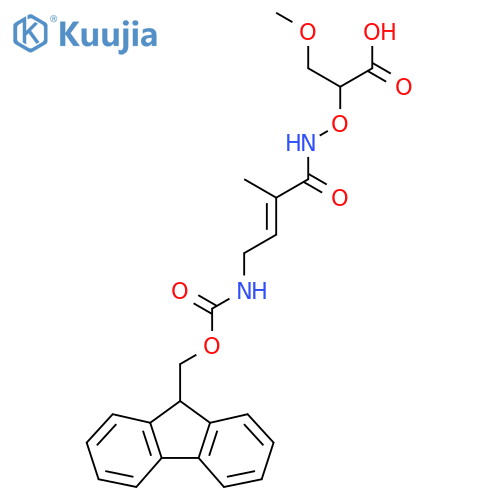

2172621-41-7 structure

商品名:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid

- EN300-1544014

- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid

- 2172621-41-7

-

- インチ: 1S/C24H26N2O7/c1-15(22(27)26-33-21(14-31-2)23(28)29)11-12-25-24(30)32-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-11,20-21H,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/b15-11+

- InChIKey: HIEPNUDRCMIEER-RVDMUPIBSA-N

- ほほえんだ: O(C(NC/C=C(\C)/C(NOC(C(=O)O)COC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.17400117g/mol

- どういたいしつりょう: 454.17400117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 704

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1544014-0.5g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1544014-0.25g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1544014-0.1g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1544014-500mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 500mg |

$3233.0 | 2023-09-25 | ||

| Enamine | EN300-1544014-10000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1544014-10.0g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1544014-5000mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1544014-5.0g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1544014-2500mg |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1544014-0.05g |

2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxy}-3-methoxypropanoic acid |

2172621-41-7 | 0.05g |

$2829.0 | 2023-06-05 |

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

2172621-41-7 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬